molecular formula C21H25N3O2 B2411065 N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide CAS No. 931724-70-8

N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide

Cat. No.: B2411065
CAS No.: 931724-70-8
M. Wt: 351.45
InChI Key: FKLKNBDHGCGXCU-UHFFFAOYSA-N
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Description

N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

The synthesis of N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide typically involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This is usually achieved by condensing o-phenylenediamine with formic acid or its equivalents.

    Attachment of the Propyl Chain: The next step involves the introduction of the 3-(4-methylphenoxy)propyl group to the benzimidazole core. This can be done through nucleophilic substitution reactions.

    N-methylation and Acetamide Formation: The final steps involve N-methylation and the formation of the acetamide group, typically using methylating agents and acetic anhydride under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole core or the propyl chain.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential antimicrobial and anticancer properties make it a candidate for biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and thus disrupting microtubule formation . This can lead to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other cellular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide can be compared with other benzimidazole derivatives such as:

    Albendazole: An antiparasitic agent used to treat a variety of parasitic worm infestations.

    Mebendazole: Another antiparasitic drug with a similar mechanism of action.

    Thiabendazole: Used primarily as an antifungal agent.

What sets this compound apart is its unique propyl chain and methylphenoxy group, which may confer distinct pharmacological properties and applications.

Properties

IUPAC Name

N-methyl-N-[[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-16-9-11-18(12-10-16)26-14-6-13-24-20-8-5-4-7-19(20)22-21(24)15-23(3)17(2)25/h4-5,7-12H,6,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLKNBDHGCGXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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